Product packaging for Arg-Gly-Gly(Cat. No.:CAS No. 23576-41-2)

Arg-Gly-Gly

Cat. No.: B14711698
CAS No.: 23576-41-2
M. Wt: 288.30 g/mol
InChI Key: CYXCAHZVPFREJD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-Gly-Gly is a synthetic tripeptide composed of arginine and glycine, supplied for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for direct use in diagnostic procedures or any human or veterinary clinical applications . As a short-chain peptide, this compound serves as a valuable biochemical tool in proteomics and life sciences research. Its potential applications include use as a standard in mass spectrometry for peptide identification and quantification, as a building block in enzymatic studies for substrate specificity profiling, and as a model compound in metabolic pathway research. The sequence may also be of interest in structural biology for investigating protein folding and conformational dynamics, given the flexibility conferred by the glycine residues and the charged nature of the arginine side chain. Researchers utilize such peptides in the development of new diagnostic assays and novel therapeutic compounds . All our RUO products, including this tripeptide, are manufactured under strict quality control protocols to ensure high purity and batch-to-batch consistency for reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N6O4 B14711698 Arg-Gly-Gly CAS No. 23576-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23576-41-2

Molecular Formula

C10H20N6O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C10H20N6O4/c11-6(2-1-3-14-10(12)13)9(20)16-4-7(17)15-5-8(18)19/h6H,1-5,11H2,(H,15,17)(H,16,20)(H,18,19)(H4,12,13,14)/t6-/m0/s1

InChI Key

CYXCAHZVPFREJD-LURJTMIESA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N

Origin of Product

United States

The Ubiquitin Proteasome System and the Arg Gly Gly Motif

The C-Terminal Arg-Gly-Gly Sequence of Ubiquitin and Ubiquitin-Like Modifiers

The presence of a specific C-terminal sequence is a defining characteristic of ubiquitin and its relatives, playing a pivotal role in their biological function.

Ubiquitin is a highly conserved 76-amino acid protein found in all eukaryotic cells. ebi.ac.uk It is synthesized as a precursor and is processed to expose a C-terminal diglycine (Gly-Gly) motif that is essential for its ability to be conjugated to substrate proteins. researchgate.net The final four amino acids of mature ubiquitin are typically Leu-Arg-Gly-Gly. ebi.ac.uknih.gov This C-terminal tail is crucial for ubiquitin's function, which includes marking proteins for degradation, regulating gene expression, and maintaining chromatin structure. ebi.ac.uk The covalent attachment of ubiquitin to a target protein occurs via an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amino group of a lysine (B10760008) residue on the target protein. ebi.ac.uknih.gov The Arg-Leu-Arg-Gly-Gly sequence is not only important for conjugation but is also recognized by deubiquitinating enzymes (DUBs), which can cleave ubiquitin from its target. glpbio.comuniprot.org

In the field of proteomics, the enzyme trypsin is commonly used to digest proteins into smaller peptides for analysis by mass spectrometry. nih.govresearchgate.net Trypsin specifically cleaves proteins at the C-terminal side of arginine and lysine residues. google.com When a ubiquitinated protein is digested with trypsin, the ubiquitin chain is cleaved after the arginine residue at position 74 (Arg74). nih.govnih.gov This cleavage leaves a characteristic diglycine (Gly-Gly) remnant covalently attached to the lysine residue of the substrate protein where ubiquitin was originally conjugated. nih.govnih.govnih.gov This diGly remnant, with a mass of 114.04 Da, serves as a unique signature for ubiquitination, allowing for the precise identification of the specific site of modification within a protein. researchgate.netnih.govnih.gov In some instances, incomplete cleavage by trypsin can result in a longer Leu-Arg-Gly-Gly (LRGG) remnant. researchgate.netnih.gov

The this compound C-terminal motif is not exclusive to ubiquitin. Other ubiquitin-like proteins (UBLs), such as ISG15 and NEDD8, also possess this sequence, which allows them to be conjugated to target proteins in a similar manner to ubiquitin. nih.govlucernatechnologies.com

ISG15 (Interferon-Stimulated Gene 15) is a UBL that is strongly induced by interferons and plays a role in the antiviral response. nih.govpnas.org Mature ISG15 terminates with a Leu-Arg-Gly-Gly sequence and is conjugated to target proteins, a process termed ISGylation. nih.govresearchgate.net Like ubiquitin, tryptic digestion of ISGylated proteins also generates a diGly remnant. nih.govlucernatechnologies.com

NEDD8 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 8) is another ubiquitin-like modifier that is essential for the activity of cullin-RING ubiquitin ligases, which are involved in regulating the cell cycle. nih.govacs.org NEDD8 also terminates in an this compound sequence, and its conjugation to proteins (neddylation) can also result in a diGly remnant upon trypsin digestion. nih.govlucernatechnologies.com

The presence of this common diGly remnant from ubiquitin, ISG15, and NEDD8 means that methods designed to detect this signature will identify sites of modification by all three proteins. nih.govebennettlab.com However, the relative abundance of these modifications varies, with ubiquitination being the most common. lucernatechnologies.com

Formation of Diglycine (diGly) Remnants Following Proteolytic Cleavage by Trypsin

Advancements in Quantitative DiGly Proteomics for Ubiquitination Analysis

The discovery of the diGly remnant has spurred the development of powerful proteomic techniques to globally identify and quantify ubiquitination sites.

Due to the low abundance of ubiquitinated proteins, enrichment of the diGly-modified peptides is a critical step for their detection. ebennettlab.com The primary method for this enrichment involves the use of monoclonal antibodies that specifically recognize the diGly remnant on the ε-amino group of lysine residues. nih.govnih.govnih.gov

The general workflow for diGly proteomics is as follows:

Proteins are extracted from cells or tissues and digested with trypsin. researchgate.net

The resulting peptide mixture is incubated with anti-diGly remnant antibodies, which are often conjugated to beads (e.g., agarose (B213101) or magnetic beads). biorxiv.orgoup.com

The diGly-modified peptides are captured by the antibodies, while unmodified peptides are washed away.

The enriched diGly peptides are then eluted and analyzed by mass spectrometry. springernature.com

Recent advancements have focused on optimizing this workflow, including comparing different lysis buffers and enrichment beads to improve the depth of coverage of the ubiquitin-modified proteome. biorxiv.org

Mass spectrometry is the core technology for identifying and quantifying the enriched diGly-modified peptides. nih.govcreative-proteomics.com In a typical bottom-up proteomics experiment, the peptides are separated by liquid chromatography before being introduced into the mass spectrometer. researchgate.net

The mass spectrometer performs two key measurements:

MS1 Scan: It measures the mass-to-charge ratio of the intact peptides, allowing for the identification of peptides with the characteristic mass shift of the diGly remnant (114.04 Da). researchgate.netresearchgate.net

MS/MS Scan (Tandem Mass Spectrometry): The instrument selects a specific peptide, fragments it, and measures the masses of the resulting fragment ions. nih.gov This fragmentation data provides the amino acid sequence of the peptide and pinpoints the exact lysine residue that carries the diGly modification. nih.govnih.gov

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with diGly enrichment to compare the abundance of ubiquitination at specific sites under different cellular conditions. researchgate.netnih.gov This has enabled the identification of tens of thousands of ubiquitination sites and has provided insights into how ubiquitination dynamics change in response to various stimuli. nih.govresearchgate.net

Characterization of Ubiquitin Ligase Substrates and Ubiquitinome Dynamics

A significant challenge in the field of ubiquitin research is the comprehensive identification of substrates for particular E3 ligases and the global analysis of all ubiquitinated proteins within a cell—the ubiquitinome. nih.govebennettlab.com The this compound C-terminus of ubiquitin provides a unique chemical handle that has been exploited for this purpose through an innovative mass spectrometry-based proteomics approach. ebennettlab.comnih.gov

When ubiquitinated proteins are digested with the enzyme trypsin, which cleaves after arginine and lysine residues, the ubiquitin chain is cleaved after the arginine (Arg74) in its C-terminal this compound sequence. ebennettlab.comnih.govfrontiersin.org This process leaves a characteristic diglycine (Gly-Gly) remnant covalently attached to the lysine residue of the substrate protein where ubiquitin was formerly conjugated. nih.govebennettlab.comnih.gov This 114 Da mass shift is a diagnostic signature of a ubiquitination site that can be precisely identified and quantified by mass spectrometry. nih.govnih.gov

To enrich these signature peptides from complex cellular lysates, researchers have developed antibodies that specifically recognize this Lys-ε-Gly-Gly (diGly) remnant. nih.govebennettlab.comnih.gov This immunoaffinity purification strategy allows for the selective isolation of ubiquitin remnant-containing peptides, enabling the large-scale identification of thousands of ubiquitination sites across thousands of proteins. ebennettlab.comnih.govnih.gov This method, often termed diGly proteomics or ubiquitin remnant profiling, has become a powerful tool for studying ubiquitinome dynamics in response to various cellular stimuli or perturbations, such as proteasome inhibition. ebennettlab.comnih.gov By quantifying changes in the abundance of specific diGly sites, researchers can identify the substrates of individual ubiquitin pathway enzymes, including specific cullin-RING ubiquitin ligases. nih.govebennettlab.com

Table 1: Overview of DiGly Remnant Proteomics for Ubiquitinome Analysis
StepDescriptionKey Molecule/FeatureOutcomeReference
1. Protein DigestionCellular proteins are digested with the protease trypsin.TrypsinCleavage of proteins after lysine and arginine residues. ebennettlab.com
2. Remnant FormationTrypsin cleaves ubiquitin after Arg74 of its C-terminal this compound sequence.This compound (RGG)A diglycine (Gly-Gly) remnant remains attached to the substrate's lysine. nih.govebennettlab.com
3. Immunoaffinity EnrichmentAntibodies specific to the Lys-ε-Gly-Gly motif are used to isolate modified peptides.Anti-diGly Remnant AntibodySelective enrichment of ubiquitinated peptides from a complex mixture. nih.govnih.gov
4. Mass SpectrometryThe enriched peptides are analyzed by mass spectrometry to identify the sequence and the modified lysine.114 Da Mass ShiftIdentification and quantification of thousands of ubiquitination sites. nih.govnih.gov
5. Data AnalysisQuantitative changes in diGly sites are monitored to understand ubiquitinome dynamics.Quantitative ProteomicsIdentification of E3 ligase substrates and pathways affected by stimuli. ebennettlab.com

Enzymatic Recognition and Processing of this compound Containing Ubiquitin Conjugates

The covalent attachment of ubiquitin is a reversible process, counteracted by a large family of proteases known as deubiquitinating enzymes (DUBs). These enzymes are crucial for maintaining ubiquitin homeostasis by cleaving ubiquitin from substrates, processing ubiquitin precursors, and editing polyubiquitin (B1169507) chains. nih.gov

Substrate Specificity of Deubiquitinating Enzymes (DUBs) in cleaving ubiquitin from substrates

DUBs are responsible for the specific removal of ubiquitin from target proteins. nih.govdntb.gov.ua Their activity is often assayed using full-length ubiquitin, as they generally show low activity towards small peptide substrates. nih.govdntb.gov.ua However, studies using positional scanning libraries of fluorogenic tetrapeptides have provided significant insight into the recognition of the C-terminal region of ubiquitin by DUBs. nih.gov These studies have systematically tested the importance of each amino acid position (P4-P1) preceding the cleavage site.

For several human DUBs, including Isopeptidase T (USP5) and UCH-L3, there is an extremely high specificity for arginine at the P3 position and glycine at the P2 position, which corresponds to the natural this compound sequence of ubiquitin. nih.govdntb.gov.ua For instance, the DUB USP5 contains a zinc-finger ubiquitin-binding domain (ZnF-UBP) that specifically recognizes the free C-terminal this compound motif of ubiquitin, and this binding is sufficient to enhance its catalytic activity. researchgate.net This demonstrates that direct recognition of the RGG tail is a key mechanism for DUB activation and substrate processing. researchgate.net While the P2 and P3 positions show high stringency, there is often more flexibility at the P4 position. nih.gov A surprising finding was that UCH-L3, unlike other tested DUBs, shows a significant tolerance for alanine (B10760859) and valine at the P2 position, a result confirmed with mutations in full-length ubiquitin. dntb.gov.ua

Table 2: Substrate Specificity of Selected DUBs at the Ubiquitin C-Terminus (P4-P1)
EnzymeP4 Preference (e.g., Leu)P3 Preference (Arg)P2 Preference (Gly)P1 (Cleavage Site)Reference
OTU-1FlexibleHigh specificity for ArgHigh specificity for GlyGly nih.gov
Isopeptidase T (USP5)FlexibleHigh specificity for ArgHigh specificity for GlyGly nih.govresearchgate.net
UCH-L3FlexibleHigh specificity for ArgTolerates Ala and Val in addition to GlyGly nih.govdntb.gov.ua
SARS-CoV PLproFlexibleHigh specificity for ArgHigh specificity for GlyGly nih.gov

Role of Specific Proteases (e.g., SARS-CoV papain-like protease) in Processing Ubiquitin-derived this compound Termini

Beyond endogenous human enzymes, certain viral proteases have evolved to manipulate the host ubiquitin system. A prominent example is the papain-like protease (PLpro) of the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and SARS-CoV-2. mdpi.comnih.gov PLpro is an essential viral enzyme that cleaves the viral polyprotein at specific sites to release individual non-structural proteins required for viral replication. mdpi.comnih.gov The consensus cleavage site for PLpro is the sequence Leu-X-Gly-Gly, where X is often Lys or Arg. mdpi.comnih.gov

Arg Gly Gly Within Glycine/arginine Rich Gar Protein Sequences and Nucleic Acid Interactions

Structural and Functional Characterization of Glycine (B1666218)/Arginine-Rich (GAR) Motifs

Glycine/Arginine-rich (GAR) motifs are characterized by the presence of multiple Arginine-Glycine (RG) and Arg-Gly-Gly (RGG) repeats. oup.com These regions are often intrinsically disordered, meaning they lack a fixed three-dimensional structure. wikipedia.org The high content of glycine residues provides conformational flexibility, which is thought to be crucial for their function. wikipedia.org

The arginine residues, with their positively charged guanidinium (B1211019) groups, are key to the function of GAR motifs, facilitating electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like RNA. wikipedia.org While no high-resolution 3D structure has been determined for an entire RG-rich domain, likely due to their flexibility, their importance in protein function is well-established. oup.com

Functionally, GAR motifs are involved in mediating protein-RNA and protein-protein interactions. oup.comwikipedia.org They are prevalent in RNA-binding proteins (RBPs) and have been implicated in processes such as RNA metabolism, export, and translation. wikipedia.org In fact, proteins containing RGG motifs represent the second most abundant group of RBPs in the human genome. wikipedia.org

A specialized program, the GAR motif finder (GMF), has been developed to identify and characterize these motifs in protein sequences, highlighting their diversity in length, number of repeats, and amino acid composition. condensates.commdpi.com

Involvement of RGG Boxes in RNA-Binding Protein Domains and Functions

RGG boxes, which are rich in this compound repeats, are a common type of RNA-binding domain. researchgate.netscielo.br These domains can confer the ability to bind to RNA, often with a preference for specific structures like G-quadruplexes. researchgate.net The presence of aromatic residues interspersed within the this compound sequences may contribute to binding through hydrophobic stacking interactions with RNA bases. scielo.br

The functions of RGG box-containing proteins are diverse and critical for cellular life. They are involved in:

RNA Splicing: Many proteins involved in pre-mRNA splicing contain RGG motifs. ijbs.com

mRNA Export: Proteins like Npl3 in yeast utilize their RG-rich domains for proper mRNA export from the nucleus. oup.com

Translation Regulation: Some RGG motif proteins can bind to translation initiation factors and repress mRNA translation. nih.gov

Stress Granule Formation: RGG motifs can drive the liquid-liquid phase separation of proteins, a process involved in the formation of cellular structures like stress granules. wikipedia.org

Dysfunction of RGG boxes due to mutations has been linked to several neurological diseases, underscoring their importance in cellular health. researchgate.net

Post-Translational Modification: Arginine Methylation within this compound Rich Sequences

The arginine residues within this compound sequences are common targets for a post-translational modification called arginine methylation. molbiolcell.orgijbs.com This modification, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), plays a significant regulatory role in the function of GAR motif-containing proteins. ijbs.comfrontiersin.org

PRMTs transfer methyl groups from S-adenosyl-L-methionine (AdoMet) to the guanidino nitrogen atoms of arginine residues. mdpi.com This can result in the formation of monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). biorxiv.orgpnas.org Type I PRMTs are responsible for producing aDMA, the predominant form of arginine methylation, while Type II PRMTs produce sDMA. oup.comoup.comuzh.ch

PRMT TypeMethylation ProductKey Characteristics
Type I (e.g., PRMT1)Asymmetric Dimethylarginine (aDMA)Accounts for the majority of arginine methylation in cells. nih.gov
Type II (e.g., PRMT5)Symmetric Dimethylarginine (sDMA)Can have distinct biological outcomes compared to aDMA. pnas.org
Type IIIMonomethylarginine (MMA)Catalyzes the monomethylation of the δ-guanidino nitrogen atom. molbiolcell.org

Arginine methylation within this compound-rich sequences is a key mechanism for regulating how proteins interact with nucleic acids. biorxiv.orgasm.org This modification can fine-tune the binding affinity and specificity of RNA-binding proteins. asm.org

In some cases, arginine methylation has been shown to diminish RNA binding. For example, methylation of certain viral proteins reduces their ability to bind RNA. asm.org Conversely, methylation can also be a prerequisite for certain interactions. For instance, methylated arginine residues are recognized and bound by proteins containing Tudor domains, which act as "readers" of this modification. biorxiv.orgresearchgate.net

The methylation status of RBPs can therefore influence a wide array of cellular processes that depend on protein-RNA interactions, including:

Transcription: Methylation of histone and non-histone proteins can regulate gene expression. ijbs.com

RNA Processing: This includes pre-mRNA splicing and mRNA stability. biorxiv.orgasm.org

mRNA Transport and Translation: Methylation can affect the export of mRNA from the nucleus and its subsequent translation into protein. biorxiv.orgasm.org

A study on a synthetic peptide from human nucleolin, rich in this compound motifs, demonstrated that while Nω,Nω-dimethylation did not significantly alter the strength of nucleic acid binding, it did reduce the peptide's ability to perturb the helical structure of RNA. oup.comoup.com This suggests a more subtle regulatory role for methylation in modulating the structural consequences of protein-RNA interactions.

Chemical Synthesis and Design of Arg Gly Gly Peptides and Their Mimetics for Research Applications

Methodological Considerations in Solid-Phase Peptide Synthesis of Arg-Gly-Gly Sequences

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. While routine for many sequences, the inclusion of arginine (Arg) presents specific challenges that require careful methodological consideration.

Commonly used arginine protecting groups in Fmoc (9-fluorenylmethoxycarbonyl) chemistry include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl). peptide.com Pbf is currently the most widely used due to its high acid lability, allowing for its removal under standard trifluoroacetic acid (TFA) cleavage conditions along with the peptide from the resin. peptide.commdpi.com However, Pbf has drawbacks, including its high cost and potential for side reactions. mdpi.com

A significant side reaction during the coupling of a protected arginine is the formation of a δ-lactam. This intramolecular cyclization of the activated carboxyl group with the guanidinium (B1211019) side chain terminates the peptide chain extension. The NO₂ group, an older protecting group, has been revisited as it effectively prevents this δ-lactam formation. mdpi.comnih.gov While historically removed by challenging catalytic hydrogenation, newer methods allow for its removal on-resin using reagents like SnCl₂ under mild acidic conditions. mdpi.comnih.gov

To ensure the complete and efficient incorporation of the bulky protected arginine residue, especially when coupling it to another amino acid, a strategy of "double coupling" is often employed. biotage.com This involves repeating the coupling step to drive the reaction to completion and minimize the formation of deletion sequences, thereby increasing the final yield and purity of the target this compound peptide. biotage.com The selection of coupling reagents, such as carbodiimides (e.g., DIC) combined with additives like OxymaPure, is also crucial for optimizing reaction kinetics and minimizing side reactions like racemization. rsc.orgcsic.esuni-kiel.de

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting Group Structure Cleavage Condition Advantages Disadvantages Citations
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Bulky sulfonyl Standard TFA High acid lability, widely used. High cost, potential for δ-lactam formation. peptide.commdpi.com
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) Bulky sulfonyl TFA (more stringent than Pbf) More acid labile than Mtr. Requires longer cleavage times or stronger acid conditions than Pbf. peptide.com
Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) Bulky sulfonyl Strong acid (e.g., TFA/thioanisole) Older, well-established group. Requires harsh cleavage conditions, can lead to side reactions. peptide.com

| NO₂ (Nitro) | Small nitro group | Catalytic hydrogenation or SnCl₂ reduction | Prevents δ-lactam formation, low cost. | Traditional removal can be problematic for complex peptides; requires a separate deprotection step. | peptide.commdpi.comnih.gov |

Rational Design of this compound Containing Peptide Analogues and Their Functional Exploration

The this compound sequence serves as a foundational motif for the rational design of peptide analogues with tailored functions. The most prominent example is the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin receptors, which mediate cell-matrix adhesion. nih.govmdpi.com By systematically modifying the structure of RGD and related peptides, researchers can enhance their binding affinity, selectivity for specific integrin subtypes, and in vivo stability.

A primary strategy in the rational design of these analogues is cyclization. Linear peptides are often highly flexible and susceptible to degradation by proteases. Constraining the peptide backbone into a cyclic structure can pre-organize it into a bioactive conformation that fits the target receptor more precisely, leading to enhanced affinity and selectivity. nih.gov Furthermore, cyclic peptides often exhibit greater stability in biological environments. nih.gov For example, cyclic pentapeptides containing the RGD sequence have been developed as potent and selective inhibitors of cell adhesion. nih.gov The synthesis of these cyclic analogues can be achieved through methods like amide bond formation between the peptide's termini or by using "click chemistry" to create a triazole bridge. mdpi.comresearchgate.net

Another powerful design strategy is N-methylation, where a methyl group is added to a backbone amide nitrogen. This modification can have profound effects on the peptide's conformation and properties. N-methylation can restrict conformational flexibility, improve metabolic stability by blocking enzymatic cleavage, and enhance membrane permeability by reducing the number of hydrogen bond donors. pnas.org For instance, N-methylation of Arg-Gly-Asp has been shown to result in cyclic peptide analogues with improved selectivity for their target receptors. pnas.org

Researchers also design analogues by substituting amino acids within or flanking the core motif. The rational design of engineered cationic antimicrobial peptides (eCAPs) consisting exclusively of arginine and tryptophan demonstrates that optimizing the sequence and length of short peptides can yield potent activity against multidrug-resistant pathogens. asm.org This principle of minimalist design, focusing on the essential residues for activity, can be applied to this compound-based sequences to explore new functionalities. asm.org

Table 2: Examples of Rational Design Strategies for RGD-Containing Analogues

Design Strategy Modification Example Rationale / Functional Effect Citations
Cyclization cyclo(Arg-Gly-Asp-D-Phe-Val) Constrains peptide into a bioactive conformation, increases affinity and selectivity for αvβ3/αvβ5 integrins, enhances stability. nih.gov
N-Methylation N-methylation of specific amide bonds in a cyclic somatostatin (B550006) peptide. Improved oral bioavailability without significantly altering biological activity. pnas.org
Backbone Isosteres Replacing an amide bond with a 1,2,3-triazole moiety via click chemistry. Creates novel cyclopeptide analogues with potentially different binding kinetics and stability. researchgate.net

| Amino Acid Substitution | Substitution of Arg at key positions in a myelin oligodendrocyte glycoprotein (B1211001) peptide with Ala. | Converts an agonist peptide into an antagonist with inhibitory effects in an autoimmune model. | mdpi.com |

Chemical Modification Strategies for this compound Peptides to Facilitate Functional Studies (e.g., Methylation, Fluorescent Tagging)

To investigate the biological roles and mechanisms of this compound-containing peptides, researchers employ various chemical modification strategies. These modifications can serve as probes to track the peptide's location, report on its local environment, or alter its function in a controlled manner.

Methylation: Arginine methylation is a crucial post-translational modification (PTM) in nature that modulates protein function. nih.govrsc.org This process, catalyzed by protein arginine methyltransferases (PRMTs), involves the transfer of one or two methyl groups from S-adenosyl methionine (SAM) to the guanidino nitrogen atoms of arginine. portlandpress.com This modification does not change the net positive charge of the arginine residue but increases its bulkiness and hydrophobicity, and reduces its capacity to act as a hydrogen bond donor. portlandpress.comfrontiersin.org These changes can significantly impact molecular interactions, such as protein-protein or protein-nucleic acid binding. frontiersin.org By synthesizing this compound peptides with specifically methylated arginine residues (monomethylarginine, asymmetric dimethylarginine, or symmetric dimethylarginine), researchers can dissect the importance of these interactions for a given biological process. For example, studying how methylation of an RGD peptide affects its binding to different integrin subtypes can reveal specificities in the receptor-ligand interaction. nih.gov

Fluorescent Tagging: Fluorescent tagging is a widely used strategy to visualize and quantify peptides in functional studies. A fluorescent dye (fluorophore) is covalently attached to the peptide, allowing its detection using techniques like fluorescence microscopy or flow cytometry. The fluorophore can be attached to the N-terminus, the C-terminus, or a side chain of a suitable amino acid (like lysine) that has been incorporated into the peptide sequence. lubio.ch

A variety of fluorophores are available, each with distinct spectral properties. Examples include:

Fluorescein isothiocyanate (FITC): A common green-emitting dye. lubio.chnih.gov

Naphthalenediimide (NDI): Can be used to create fluorescent conjugates for imaging. rsc.org

Aminomethylcoumarin acetate (B1210297) (AMCA): A blue-emitting fluorophore. lubio.ch

7-Amino-4-methylcoumarin (AMC): Used in fluorogenic substrates where its fluorescence is quenched until the peptide is cleaved by a specific protease. ubpbio.commedchemexpress.com

Cyanine dyes (e.g., Cy5.5): Near-infrared dyes that are useful for in vivo imaging due to deeper tissue penetration of light. nih.gov

For example, a cyclic RGD peptide was conjugated to a naphthalenediimide (NDI) fluorophore to create a probe for imaging integrin αvβ3 in cancer cells. rsc.org Confocal fluorescence microscopy with this probe allowed for the visualization of the peptide's localization and interaction within the cellular environment. rsc.org Another approach involves creating fluorogenic substrates, such as Z-Gly-Gly-Arg-AMC, where the AMC fluorescence is liberated upon cleavage by thrombin, providing a method to measure enzyme activity. medchemexpress.com These tagging strategies are essential tools for studying the distribution, trafficking, and binding interactions of this compound-containing peptides in research settings.

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation
Arginine Arg, R
Glycine (B1666218) Gly, G
Aspartic Acid Asp, D
9-fluorenylmethoxycarbonyl Fmoc
Trifluoroacetic acid TFA
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl Pbf
2,2,5,7,8-pentamethylchroman-6-sulfonyl Pmc
4-methoxy-2,3,6-trimethylphenylsulfonyl Mtr
Tin(II) chloride SnCl₂
N,N'-Diisopropylcarbodiimide DIC
Ethyl 2-cyano-2-(hydroxyimino)acetate OxymaPure
Polyethylene glycol PEG
Polyethylene glycol diacrylate PEGDA
S-adenosyl methionine SAM
Fluorescein isothiocyanate FITC
Naphthalenediimide NDI
7-Amino-4-methylcoumarin AMC
Cyanine 5.5 Cy5.5
Alanine (B10760859) Ala, A
Phenylalanine Phe, F
Valine Val, V
Lysine (B10760008) Lys, K
Tryptophan Trp, W
Thioanisole

Emerging Roles and Research Applications of Arg Gly Gly in Cellular and Molecular Biology

The tripeptide Arginyl-Glycyl-Glycine (Arg-Gly-Gly) and its associated motifs are gaining recognition for their diverse and significant roles in cellular and molecular biology. Initially overshadowed by the extensively studied Arginyl-Glycyl-Aspartic acid (RGD) sequence, recent research has illuminated the unique functions of this compound-containing peptides. These functions range from direct biological activities and utility as research tools to involvement in complex cellular signaling and conserved evolutionary significance. This article explores the emerging applications and research findings centered on the this compound motif.

Advanced Methodologies for the Investigation of Arg Gly Gly

High-Throughput Proteomics and Advanced Mass Spectrometry Platforms

High-throughput proteomics, coupled with advanced mass spectrometry (MS), has become an indispensable tool for identifying and quantifying proteins containing the Arg-Gly-Gly sequence and for studying their post-translational modifications. A key application of this technology is in the global analysis of the ubiquitin-modified proteome, or "ubiquitinome". nih.govebennettlab.com

Following tryptic digestion of ubiquitinated proteins, a characteristic di-glycine (diGly) remnant is left attached to lysine (B10760008) residues where ubiquitin was conjugated. nih.govebennettlab.com This is a direct consequence of the C-terminal this compound sequence of ubiquitin. nih.govebennettlab.comresearchgate.net Advanced mass spectrometers can detect this diGly remnant, which has a monoisotopic mass of 114.04 Da, allowing for the precise identification of ubiquitination sites across thousands of proteins in a single experiment. researchgate.nettandfonline.com In some instances, incomplete trypsin cleavage can result in a larger LRGG remnant with a mass of 383.23 Da. researchgate.nettandfonline.com

To enhance the detection of these modified peptides, which are often present at low levels, researchers utilize antibodies that specifically recognize the diGly-containing isopeptides for enrichment prior to MS analysis. nih.govebennettlab.comnih.gov This affinity capture strategy has significantly increased the number of identified ubiquitination sites. nih.govebennettlab.com Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with diGly proteomics to monitor dynamic changes in ubiquitination in response to various cellular stimuli or perturbations. nih.gov

Furthermore, high-throughput screening (HTS) assays often employ synthetic peptides containing the this compound sequence. For instance, a fluorescently labeled substrate, Arg-Leu-Arg-Gly-Gly-AMC, is used in kinetic assays to screen for inhibitors of enzymes like the SARS-CoV-2 papain-like protease (PLpro). oup.comresearchgate.net This demonstrates the utility of this compound-containing sequences in developing robust screening platforms for drug discovery. oup.comnih.govashpublications.org

Table 1: Mass Spectrometry Signatures for Ubiquitination

Remnant Peptide Monoisotopic Mass (Da) Origin
Gly-Gly (diGly) 114.04 Tryptic cleavage of ubiquitin C-terminus (this compound) researchgate.nettandfonline.com
Leu-Arg-Gly-Gly (LRGG) 383.23 Incomplete tryptic cleavage of ubiquitin C-terminus researchgate.nettandfonline.com

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography Techniques

Determining the three-dimensional structure of this compound motifs and their complexes with other molecules is crucial for understanding their function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal techniques employed for this purpose. mpg.de

NMR spectroscopy is particularly powerful for studying the structure and dynamics of RGG motifs in solution, especially given their often intrinsically disordered nature. oup.com For example, NMR has been used to study the interaction between the RGG-box of heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and telomeric G-quadruplex DNA. oup.com Chemical shift perturbation experiments, where changes in the NMR spectrum of a 15N-labeled protein are monitored upon titration with a ligand, can identify the specific residues involved in the interaction. oup.com Such studies have shown that the RGG-box can recognize the loop nucleotides in DNA G-quadruplexes. oup.com High-resolution NMR has also been instrumental in determining the structure of the RGG peptide from the Fragile X Mental Retardation Protein (FMRP) when bound to a G-quadruplex-forming RNA, revealing that the peptide adopts a specific β-turn conformation. pnas.orgnih.gov

X-ray crystallography provides high-resolution static snapshots of molecules in their crystalline state. This technique has been used to determine the three-dimensional structures of proteins where the Arg-Gly-Asp (RGD) sequence, a related and well-studied motif, was inserted into a host protein like human lysozyme. nih.govrcsb.org These studies revealed that the inserted RGD-containing regions can be highly flexible, which may allow them to adapt their conformation to fit into the binding pockets of integrin receptors. nih.gov The crystal structure of cardosin A, an aspartic proteinase containing an Arg-Gly-Asp sequence, located this motif in a surface loop, suggesting its availability for receptor interaction. nih.gov In another study, crystallography, in conjunction with NMR, was used to elucidate the sequence-specific recognition of an RNA stem-loop by the RGG motif of the splicing factor SF3A1. pnas.orguax.com

Table 2: Structural Investigation Techniques for RGG Motifs

Technique Information Provided Example Application Citation
NMR Spectroscopy Solution structure, dynamics, interaction mapping Investigating FMRP RGG peptide binding to G-quadruplex RNA pnas.orgnih.gov
Mapping hnRNPA1 RGG-box interaction with telomeric DNA oup.com
X-ray Crystallography High-resolution static structure Determining the structure of an RGD sequence inserted into lysozyme nih.govrcsb.org
Visualizing the Arg-Gly-Asp loop in cardosin A nih.gov
Elucidating SF3A1 RGG motif interaction with RNA pnas.orguax.com

Live-Cell Imaging and Reporter Systems for Motif Tracking and Functional Assessment

Visualizing the dynamic behavior of this compound-containing proteins within living cells is essential for understanding their function in context. Advanced live-cell imaging techniques and sophisticated reporter systems have been developed for this purpose. numberanalytics.com

A notable development is the use of fluorogenic proteins and RNA aptamers. rsc.orgnih.gov One such system utilizes a protein degradation domain called tDeg, which includes an Arg-Arg-Arg-Gly degron sequence. rsc.orgnih.gov When fused to a fluorescent protein (FP), this degron targets the FP for degradation by the ubiquitin-proteasome system, keeping fluorescence low. rsc.org However, a specific RNA aptamer, when bound to its target mRNA, can also bind to the tDeg fusion protein. rsc.orgnih.gov This binding event shields the degron, preventing degradation and allowing the FP to fluoresce, thereby reporting on the presence and location of the target mRNA. rsc.orgnih.gov

Live-cell imaging has been used to observe the localization of RGG motif-containing proteins, such as Scd6/LSM14A, to distinct cellular puncta in response to genotoxic stress. biorxiv.org This localization was shown to be dependent on the RGG motif itself, highlighting its role in cellular stress responses. biorxiv.org

For tracking molecules containing the related Arg-Gly-Asp (RGD) motif, which is a well-known ligand for integrin receptors, radiolabeled probes have been developed for use with Positron Emission Tomography (PET). aacrjournals.org For instance, a quenched fluorescent cRGD peptide probe has been used for real-time brain tumor imaging, where the probe becomes fluorescent upon binding to integrins that are highly expressed in glioblastoma. mdpi.com Similarly, 18F-labeled RGD-containing glycopeptides are used in small animal PET to non-invasively monitor αvβ3 integrin expression and the effects of anti-angiogenic therapies. aacrjournals.orgsnmjournals.org

Gene Editing and Knockdown Technologies for Functional Dissection in Cellular Models

To dissect the specific functions of this compound motifs and the proteins that contain them, researchers employ gene editing and knockdown technologies to manipulate their expression in cellular models.

RNA interference (RNAi) is a widely used technique for transiently reducing the expression of a target gene. licorbio.com By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of an RGG-containing protein, its translation can be inhibited, leading to a "knockdown" of the protein. licorbio.comoup.com For example, siRNA-mediated knockdown of LSM14A, an RGG-motif protein, was used to demonstrate its role in regulating the translation of specific mRNAs during genotoxic stress. biorxiv.org Similarly, siRNA knockdown of nucleolin, followed by rescue with a mutant version lacking the glycine-arginine-rich (GAR) domain (which contains RGG motifs), revealed the importance of this domain for the axonal localization of specific mRNAs in neurons. embopress.org

For permanent and complete disruption of a gene, CRISPR/Cas9 gene editing technology is often the method of choice. This system can be programmed to create double-strand breaks at specific genomic loci, which, upon repair by the cell, can lead to insertions or deletions that result in a non-functional "knockout" of the gene. While the provided search results focus more on knockdown, CRISPR/Cas9 is a standard and powerful tool for creating knockout cell lines to study the loss-of-function phenotype of any gene, including those encoding RGG-motif proteins.

Mutational analysis, where specific amino acids within the RGG motif are changed (e.g., arginine to lysine or alanine), is another critical approach. pnas.orgnih.gov This allows for the study of the importance of specific residues or the entire motif for protein function, such as RNA binding or protein-protein interactions, without completely eliminating the protein. pnas.orgnih.gov For example, mutating the RGG motif in the splicing factor SF3A1 to alanines completely abolished its ability to bind to its target RNA. pnas.org

In Vitro Cell Culture Models for Mechanistic and Cellular Interaction Studies

In vitro cell culture models are fundamental for investigating the mechanistic details of this compound function and its role in cellular interactions. These systems provide a controlled environment to study complex cellular processes.

Human cell lines, such as HeLa and HEK293T, are workhorses for these studies. oup.com For example, the effect of the dipeptide Arg-Gln on vascular endothelial growth factor (VEGF) levels was initially measured in primary human retinal pigment epithelial (hRPE) cell cultures before moving to in vivo models. nih.gov This in vitro system demonstrated a dose-dependent decrease in VEGF, providing a mechanistic rationale for the dipeptide's anti-angiogenic effects. nih.gov

Cell culture models are crucial for studying protein-protein interactions involving RGG motifs. nih.gov For instance, the interaction between the RGG domain of Ded1 and the eukaryotic initiation factor eIF4G is critical for translational regulation. nih.gov Various RGG motif proteins appear to interact with different parts of eIF4G, suggesting complex regulatory networks that can be dissected using co-immunoprecipitation and other biochemical assays in cultured cells. nih.govtandfonline.com

Furthermore, cell-free assays, which use extracts from cultured cells or purified components, allow for even more detailed mechanistic studies. Cell-free systems have been used to investigate the role of RG/RGG motifs in the liquid-liquid phase separation (LLPS) of the protein DDX3X, a process implicated in the formation of stress granules. preprints.org These studies revealed that the number and spacing of RG/RGG motifs are critical for the extent of phase separation. preprints.org

Controlled In Vivo Animal Models for Systemic Biological Impact Assessments

To understand the systemic biological impact of this compound-containing molecules, researchers turn to controlled in vivo animal models, most commonly mice. These models allow for the study of complex physiological and pathological processes that cannot be fully recapitulated in vitro.

Mouse models are extensively used in cancer research, particularly for evaluating therapies targeting the Arg-Gly-Asp (RGD) motif, which binds to integrins involved in angiogenesis and metastasis. aacrjournals.org Mice bearing tumor xenografts, such as Lewis lung carcinoma or Calu-6 human lung carcinoma, are used to assess the biodistribution and tumor-targeting capabilities of radiolabeled RGD peptides like 18F-AH111585. snmjournals.org These studies can non-invasively monitor changes in tumor vascularity in response to anti-cancer drugs. snmjournals.org Competition studies, where a non-labeled RGD peptide is co-injected, are performed to confirm the specificity of the tracer's uptake. aacrjournals.org

The oxygen-induced retinopathy (OIR) mouse model is another powerful tool, used to study retinal neovascularization, a process relevant to diseases like retinopathy of prematurity. In this model, the dipeptide Arg-Gln was shown to dramatically inhibit retinal neovascularization, an effect associated with a reduction in retinal VEGF mRNA levels. nih.gov

Animal models are also essential for understanding the pathogenesis of diseases linked to RGG motif proteins. Rodent models have provided significant insights into diseases like FUS-associated amyotrophic lateral sclerosis (ALS), where the FUS protein contains an RGG domain. nih.gov These models help to connect molecular-level dysfunctions of the RGG motif to organism-level pathology.

Table 3: In Vivo Animal Models for Studying RGG/RGD Function

Animal Model Application Key Findings Citation
Tumor Xenograft Mouse Models (e.g., M21 melanoma, Lewis lung carcinoma) Imaging and therapy targeting αvβ3 integrin with RGD peptides Demonstrated receptor-specific binding and high tumor-to-background ratios of radiolabeled RGD peptides. aacrjournals.org aacrjournals.orgsnmjournals.org
Monitored changes in tumor vascularity after anti-angiogenic therapy. snmjournals.org
Oxygen-Induced Retinopathy (OIR) Mouse Model Investigating the effect of Arg-Gln dipeptide on retinal neovascularization Arg-Gln significantly reduced preretinal neovascularization and retinal VEGF mRNA levels. nih.gov
Rodent Models of Neurodegenerative Disease Studying the pathogenesis of FUS-associated ALS Provided insights into the role of the FUS RGG domain in disease. nih.gov

Conclusion and Future Perspectives in Arg Gly Gly Research

Synthesis of Current Understanding Regarding Arg-Gly-Gly's Multifaceted Roles

The this compound motif, often found in repeating units termed "RGG boxes," is a versatile functional module primarily located in RNA-binding proteins (RBPs). wikipedia.orgnih.govnih.gov Its significance stems from the unique properties of its constituent amino acids. The arginine residue's guanidinium (B1211019) group provides positive charge for electrostatic interactions with the phosphate (B84403) backbone of RNA and a platform for hydrogen bonding, while glycine (B1666218) residues impart significant conformational flexibility to the peptide chain. wikipedia.orgnih.gov This combination allows RGG-containing proteins to engage in a wide array of molecular interactions and cellular functions.

Key Functional Roles of the this compound Motif:

Protein-RNA Interactions: The primary and most studied function of the RGG motif is mediating interactions with RNA. nih.govnih.gov While often contributing to non-specific, high-affinity binding, RGG motifs can also confer specificity, for instance, by recognizing specific RNA structures like G-quadruplexes. nih.govembl.de They frequently work in concert with other RNA-binding domains, such as RNA Recognition Motifs (RRMs), to enhance binding affinity and specificity. nih.govacs.org

Protein-Protein Interactions: Beyond RNA binding, the RGG motif is a crucial interface for protein-protein interactions, facilitating the assembly of large macromolecular complexes essential for cellular function. nih.govpnas.org

Liquid-Liquid Phase Separation (LLPS): RGG motifs are potent drivers of LLPS, a process by which proteins and nucleic acids condense into membraneless organelles. wikipedia.orgbiorxiv.org This function is critical for the formation of dynamic cellular bodies such as P-bodies, which are involved in mRNA degradation, and stress granules, which form in response to cellular stress. nih.goviisc.ac.in

Post-Translational Modification (PTM) Hub: The arginine residues within RGG motifs are major targets for methylation by a class of enzymes known as Protein Arginine Methyltransferases (PRMTs). royalsocietypublishing.orglsu.edupnas.org This methylation, which can be asymmetric or symmetric, is a key regulatory switch that modulates the motif's interactions with both proteins and RNA, thereby fine-tuning cellular processes like mRNA transport and translation. nih.govtandfonline.com

Role in Ubiquitination: The C-terminal sequence of the highly conserved protein ubiquitin is this compound. creative-proteomics.comnih.gov Following enzymatic digestion with trypsin during proteomics workflows, a di-glycine (Gly-Gly) remnant is left covalently attached to lysine (B10760008) residues on substrate proteins. creative-proteomics.comnih.gov The specific detection of this "diGly" remnant has become a cornerstone of modern mass spectrometry-based methods for identifying and quantifying protein ubiquitination sites on a global scale. nih.gov

Function Description Key Interacting Molecules Cellular Processes
RNA Binding Mediates interaction with RNA through electrostatic forces and structural recognition. wikipedia.orgnih.govmRNA, ncRNA, G-quadruplexes nih.govembl.demRNA splicing, transport, translation, stability nih.govnih.govmdpi.com
Protein Binding Serves as a docking site for other proteins to assemble functional complexes. nih.govpnas.orgOther RBPs (e.g., FMRP, RanBPM), β-actin nih.govTranscriptional regulation, stress granule formation nih.gov
Phase Separation Drives the formation of membraneless organelles through multivalent interactions. wikipedia.orgbiorxiv.orgRNA, other RGG-proteins iisc.ac.inP-body and stress granule dynamics, ribosome biogenesis biorxiv.orgiisc.ac.in
PTM Substrate Arginine residues are key sites for methylation by PRMTs. royalsocietypublishing.orglsu.eduS-adenosyl methionine (methyl donor) royalsocietypublishing.orgSignal transduction, nuclear/cytoplasmic transport royalsocietypublishing.org
Ubiquitin Signature The C-terminal RGG of ubiquitin leaves a diGly remnant after trypsinolysis, used for proteomics analysis. creative-proteomics.comnih.govUbiquitinated proteins, Trypsin nih.govProtein degradation, proteomics research creative-proteomics.comnih.gov

Identification of Unexplored Avenues and Fundamental Questions in this compound Biology

Despite significant progress, our understanding of this compound biology is far from complete. Several fundamental questions and unexplored avenues remain, representing exciting frontiers for future research.

The RGG "Code": A major unanswered question is how functional specificity is achieved. With hundreds of RGG-containing proteins in the human genome, it is unclear how they carry out distinct roles. wikipedia.org Future work must decipher the "code" embedded in the number of repeats, the spacing between them, and the nature of the flanking amino acid sequences that dictate specific interactions. nih.govpnas.org

Structural Basis of Interaction: High-resolution structural data for RGG domains in complex with their physiological RNA and protein targets are scarce. nih.gov Obtaining these structures is critical for moving beyond conceptual models to a precise mechanistic understanding of how these flexible motifs recognize their partners and how PTMs modulate these interactions.

The Methylation Puzzle: While it is known that arginine methylation within RGG motifs is a vital regulatory layer, the principles governing this process are poorly defined. lsu.edu What determines the substrate specificity of different PRMTs? nih.gov How does the cell interpret different methylation states (monomethylation vs. symmetric or asymmetric dimethylation) to produce distinct functional outcomes? Answering these questions is key to understanding the dynamic control of RGG protein function.

Assembly vs. Disassembly of Condensates: RGG motifs are well-established drivers of RNA granule assembly. However, emerging evidence suggests they can also actively promote the disassembly of these structures. iisc.ac.in The mechanisms that govern this functional switch are unknown and represent a critical area of investigation, particularly in the context of diseases characterized by aberrant, persistent protein aggregates. iisc.ac.in

Role in Pathophysiology: Mutations in genes encoding RGG-containing proteins are linked to devastating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov A crucial unexplored avenue is to determine precisely how these mutations disrupt RGG motif function—be it through altered RNA binding, aberrant phase separation, or modified PTMs—and how this leads to the formation of the pathological protein aggregates that are hallmarks of these diseases. iisc.ac.in

Potential for Translational Research Tools and Diagnostic Probes

The unique biochemical properties of the this compound sequence make it a valuable component for the development of novel research tools and diagnostics. Its involvement in specific enzymatic reactions and disease-relevant processes opens up significant translational opportunities.

Fluorogenic Protease Substrates: Peptides incorporating the this compound sequence have been successfully engineered into fluorogenic substrates for detecting protease activity. These tools are invaluable for basic research and drug screening. For example, a peptide containing the sequence Arg-Leu-Arg-Gly-Gly attached to a fluorescent reporter (AMC) serves as a specific substrate for the papain-like protease of the SARS-CoV virus, enabling high-throughput screening for viral inhibitors. chemimpex.comglpbio.com

Diagnostic Probes: Researchers have developed highly sensitive probes by integrating this compound-containing peptides with advanced nanomaterials. A FRET-based probe for the West Nile Virus NS3 protease was created using an this compound-containing peptide sequence attached to quantum dots, demonstrating the potential for developing novel diagnostic assays for infectious diseases. nih.gov

Tools for Synthetic Biology: The inherent ability of RGG motifs to drive LLPS is being harnessed in synthetic biology. wikipedia.org Scientists are creating custom-designed proteins with repeating RGG sequences to form artificial, tunable biomolecular condensates within cells, paving the way for novel applications in metabolic engineering and the spatial organization of biochemical reactions. wikipedia.org

Therapeutic Agents: The discovery that RGG motifs may help disassemble pathological protein aggregates suggests a direct therapeutic potential. iisc.ac.in Peptides containing RGG motifs could be developed as novel therapeutics to clear the protein clumps associated with neurodegenerative disorders. iisc.ac.in Furthermore, a peptide inhibitor of the p75 neurotrophin receptor (p75NTR), which contains a Phe-Phe-Arg-Gly-Gly-Phe-Phe sequence, is being investigated as a potential agent to promote neuronal regeneration after injury to the central nervous system. sigmaaldrich.com

Tool/Probe Type Example Sequence/Construct Application Reference
Protease Substrate Z-Arg-Leu-Arg-Gly-Gly-AMCAssay for SARS-CoV papain-like protease activity. glpbio.com
Diagnostic Probe ABZ-Ala-Lys-Gln-Arg-Gly-Gly-Thr-Tyr(3-NO2)-NH2FRET-based quantum dot probe for West Nile Virus NS3 protease. nih.gov
Synthetic Biology Synthetic proteins with repeating RGG motifsCreation of artificial, tunable biomolecular condensates. wikipedia.org
Therapeutic Peptide TAT-Pep5 (contains Phe-Phe-Arg-Gly-Gly-Phe-Phe)Inhibition of p75NTR signaling for potential CNS regeneration. sigmaaldrich.com

Importance of Interdisciplinary Collaborations for Holistic Understanding of this compound

A comprehensive understanding of the this compound motif is beyond the scope of any single discipline. Its functions span from fundamental biophysics to complex cell biology and clinical pathology. Therefore, synergistic, interdisciplinary collaborations are not just beneficial but essential for making significant advances in the field.

Structural Biology and Biochemistry: Collaboration between these fields is necessary to solve the high-resolution structures of RGG proteins bound to their targets and to characterize the enzymatic mechanisms of PRMTs that modify them. nih.govpnas.org

Cell Biology and Neuroscience: These disciplines are critical for placing the molecular functions of RGG motifs into a cellular context, elucidating their roles in the dynamics of membraneless organelles, and investigating how their dysfunction contributes to neurodegenerative diseases. nih.goviisc.ac.in

Chemical and Synthetic Biology: Expertise from these areas is required to design and synthesize novel chemical probes, fluorogenic substrates, and inhibitors to study RGG protein function. chemimpex.combiosynth.com This collaboration is also key to harnessing RGG motifs for building synthetic biological systems. wikipedia.org

Proteomics and Genomics: Large-scale "omics" approaches are needed to identify the complete set of RGG-containing proteins, their RNA and protein interaction networks, and their post-translational modification status under various cellular conditions. embl.depnas.org

Computational Biology and Bioinformatics: These fields provide the tools to predict RGG motifs within proteomes, model the complex interactions involved in phase separation, and integrate multi-omics datasets to generate new hypotheses about RGG protein function and regulation. pnas.orgbiorxiv.org

By fostering collaboration across these diverse fields, the scientific community can accelerate the pace of discovery, moving from a list of parts to a holistic and dynamic understanding of how the simple yet elegant this compound motif contributes to the complexity of life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.